Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound characterized by its unique fused ring structure comprising a pyrazole and a tetrahydropyran ring. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties . The compound is particularly noted for its role as a building block in the synthesis of more complex molecules.
This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. Pyrazoles are often utilized in pharmaceutical chemistry due to their ability to interact with various biological targets, making them valuable in drug development . Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is classified under heterocyclic compounds, specifically those containing nitrogen within their ring structures.
The synthesis of methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
Industrial production may follow similar synthetic routes but emphasizes scaling up processes while ensuring high purity through purification techniques like recrystallization or chromatography.
The molecular structure of methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate features a tetrahydropyran ring fused with a pyrazole ring. This unique structure contributes to its chemical reactivity and biological properties.
Key structural data includes:
The fused ring system enhances the compound's stability and reactivity compared to non-fused counterparts.
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo several types of chemical reactions:
Reactions typically require specific conditions:
The products formed depend on the reagents used; for example, oxidation may yield carboxylic acids or ketones while reduction may produce alcohols or amines.
The mechanism of action for methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects. The exact mechanisms can vary based on the biological context and target involved in the study .
Relevant analyses include spectroscopic methods (such as NMR and IR) for confirming structural integrity during synthesis and characterization phases.
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate has several scientific applications:
Research continues into optimizing its synthesis and exploring additional applications across various fields of science.
Regioselective synthesis typically employs δ-valerolactone and diethyl oxalate as starting materials. A representative protocol involves:
Pyrazole ring formation follows the classical Knorr pyrazole synthesis. Hydrazine derivatives (e.g., hydrazine hydrate) react with 1,3-dicarbonyl equivalents, such as ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate. The reaction proceeds via:
Factor | Effect on Regioselectivity |
---|---|
Electronic Bias (C=O) | Keto carbonyl more electrophilic than ester, favoring initial hydrazone formation |
Steric Hindrance | Less hindered keto group reacts preferentially |
Ring Strain | Intramolecular cyclization favored at C3 due to geometric constraints |
Nano-ZnO Catalysis:
Nano-ZnO (10 mol%) enables efficient pyrazole synthesis from hydrazines and 1,3-dicarbonyls under solvent-free conditions. Benefits include:
Bimetallic Cu/Fe Systems:
CuFe₂O₄ nanoparticles facilitate one-pot cyclocondensation in aqueous media. Key advantages:
Catalyst | Conditions | Yield (%) | Reaction Time | Reusability |
---|---|---|---|---|
Nano-ZnO | Solvent-free, 80°C | 95 | 25 min | 5 cycles |
CuFe₂O₄ | H₂O, reflux | 89 | 40 min | 7 cycles |
TEAA (IL) | RT, solvent | 92 | 15 min | 8 cycles |
The C3-carboxylate group is installed via two primary strategies:
Solvent-Free and Aqueous Media:
Reactions under solvent-free conditions or in water reduce E-factors (waste-to-product ratio). For example, nano-ZnO-catalyzed cyclocondensations achieve 95% yield without solvents [9].
Energy-Efficient Activation:
Ionic Liquids (ILs) as Recyclable Media:
Triethylammonium acetate (TEAA) serves as dual solvent-catalyst:
Deep Eutectic Solvents (DES):
Choline chloride-urea DES enables one-pot pyranopyrazole synthesis with:
Method | Conditions | Yield (%) | Atom Economy (%) |
---|---|---|---|
Microwave (280 W) | Solvent-free, nano-ZnO | 88 | 92 |
TEAA Ionic Liquid | RT, 15 min | 92 | 95 |
DES (Choline Cl:Urea) | 60°C, 30 min | 93 | 90 |
Structural Analogs and Derivatives
Compound Name | Molecular Formula | Key Structural Variation |
---|---|---|
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | C₉H₁₂N₂O₃ | Ethyl ester (vs. methyl) |
3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | C₈H₁₂N₂O | C3-ethyl substitution (no ester) |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde | C₇H₈N₂O₂ | C3-aldehyde (vs. ester) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0